molecular formula C14H26N2O6S2 B6761839 N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1-propylsulfonylpiperidine-2-carboxamide

N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1-propylsulfonylpiperidine-2-carboxamide

Cat. No.: B6761839
M. Wt: 382.5 g/mol
InChI Key: AZEIMYKRKJCPQN-UHFFFAOYSA-N
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Description

N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1-propylsulfonylpiperidine-2-carboxamide is a complex organic compound featuring a unique combination of functional groups

Properties

IUPAC Name

N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1-propylsulfonylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O6S2/c1-2-8-24(20,21)16-6-4-3-5-13(16)14(17)15-10-12-11-23(18,19)9-7-22-12/h12-13H,2-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEIMYKRKJCPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCCC1C(=O)NCC2CS(=O)(=O)CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1-propylsulfonylpiperidine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the oxathiane ring.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1-propylsulfonylpiperidine-2-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for the development of pharmaceuticals aimed at treating diseases such as cancer, infections, and neurological disorders.

Industry

In industrial settings, this compound could be used as an intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for various chemical processes, including catalysis and material science.

Mechanism of Action

The mechanism by which N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1-propylsulfonylpiperidine-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1-methylsulfonylpiperidine-2-carboxamide
  • N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1-ethylsulfonylpiperidine-2-carboxamide

Uniqueness

Compared to similar compounds, N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1-propylsulfonylpiperidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

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